3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as CL 218,872, has the empirical formula C13H9F3N4 . It is a selective agonist at the BZ I benzodiazepine receptor .
Molecular Structure Analysis
The molecular weight of this compound is 278.23 Da . Its structure includes a triazolopyridazine core with a trifluoromethylphenyl group and a methyl group attached .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . Its SMILES string representation is Cc1nnc2ccc(nn12)-c3cccc(c3)C(F)(F)F .Applications De Recherche Scientifique
Neuropharmacology
Field
Methods of Application
The specific methods of application are not detailed in the source, but typically, these types of compounds are administered to laboratory animals in controlled doses, and their effects on behavior and neurological activity are observed .
Results or Outcomes
The specific outcomes of these studies are not detailed in the source. However, the use of selective agonists like this one can help researchers understand the role of specific receptors in brain function .
Antibacterial Research
Field
Methods of Application
The compounds were tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Results or Outcomes
The specific results are not detailed in the source, but the testing of these compounds can help in the development of new antibacterial drugs .
Neuroprotection and Anti-neuroinflammatory Agents
Field
Neuroprotection and Anti-neuroinflammatory Research
Methods of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Copper-catalyzed Pyrazole N-arylation
Field
Application Summary
3-(Trifluoromethyl)pyrazole, a related compound, may be used in copper-catalyzed pyrazole N-arylation .
Methods of Application
The specific methods of application are not detailed in the source, but typically, these types of reactions are carried out in a suitable solvent under controlled conditions .
Results or Outcomes
The specific outcomes of these reactions are not detailed in the source. However, the use of this compound in copper-catalyzed pyrazole N-arylation could potentially lead to the synthesis of new compounds .
Alkylation in Organic Synthesis
Field
Application Summary
3-(Trifluoromethyl)pyrazole, a related compound, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Results or Outcomes
The specific outcomes of these reactions are not detailed in the source. However, the use of this compound in alkylation reactions could potentially lead to the synthesis of new compounds .
Synthesis of Disubstituted Pyrimidines
Application Summary
3-(Trifluoromethyl)pyrazole may be used in the synthesis of disubstituted pyrimidines .
Results or Outcomes
The specific outcomes of these reactions are not detailed in the source. However, the use of this compound in the synthesis of disubstituted pyrimidines could potentially lead to the synthesis of new compounds .
Propriétés
IUPAC Name |
3-methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-5-6-16(23-26(12)15)24-7-9-25(10-8-24)29(27,28)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDIUCNYYBRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.